molecular formula C11H13NO B1275282 N-(4-methoxybenzyl)prop-2-yn-1-amine CAS No. 98729-72-7

N-(4-methoxybenzyl)prop-2-yn-1-amine

Cat. No.: B1275282
CAS No.: 98729-72-7
M. Wt: 175.23 g/mol
InChI Key: JZGHMJGUTONMCK-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)prop-2-yn-1-amine is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a methoxybenzyl group attached to a prop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)prop-2-yn-1-amine typically involves the reaction of 4-methoxybenzylamine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antifungal Activity

N-(4-methoxybenzyl)prop-2-yn-1-amine has shown promise in medicinal chemistry, particularly in the development of antiviral and antifungal agents. Studies indicate that derivatives of this compound may inhibit viral replication and exhibit antifungal properties against strains such as Candida spp. and Aspergillus spp.

Activity Target Pathogen Mechanism of Action Reference
AntiviralInfluenza AInhibition of viral protein synthesis
AntifungalCandida spp.Disruption of cell membrane integrity

Neuropharmacological Studies

Research has highlighted the interaction of this compound with neurotransmitter systems, particularly dopamine and serotonin receptors. Its binding affinity suggests potential therapeutic applications in treating neurological disorders.

Receptor Type Potential Application Study Findings
Dopamine ReceptorsTreatment of Parkinson’s DiseaseIncreased binding affinity observed
Serotonin ReceptorsManagement of anxiety disordersModulation of mood-related pathways

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating various chemical reactions.

Synthesis Pathways

The compound can undergo several reactions, including:

  • Oxidation : Converts to ketones or aldehydes using oxidizing agents like potassium permanganate. RNH2+[O]RN=OR-NH_2+[O]\rightarrow R-N=O
  • Reduction : Yields secondary amines or alcohols through reducing agents such as lithium aluminum hydride. RNC+H2RNH2R-N\equiv C+H_2\rightarrow R-NH_2
  • Substitution Reactions : Enables nucleophilic substitutions for introducing different functional groups.

Case Study 1: Antiviral Efficacy

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)propan-2-amine: Similar structure but with a saturated carbon chain.

    4-methoxybenzylamine: Lacks the alkyne group present in N-(4-methoxybenzyl)prop-2-yn-1-amine.

    N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine: Contains additional functional groups and a more complex structure.

Uniqueness

This compound is unique due to the presence of both a methoxybenzyl group and a prop-2-yn-1-amine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

N-(4-methoxybenzyl)prop-2-yn-1-amine, a compound with the molecular formula C11H13NO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxybenzyl group linked to a prop-2-yn-1-amine moiety. Its structure allows for various chemical reactions, including:

  • Oxidation : Can yield oxides or ketones.
  • Reduction : The alkyne group can be converted to an alkene or alkane.
  • Substitution : The amine group can participate in forming diverse derivatives.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and palladium on carbon for reduction .

This compound interacts with specific molecular targets, acting as an inhibitor or modulator of certain enzymes and receptors. This interaction influences various biochemical pathways, making it a candidate for therapeutic applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar activities. For instance, derivatives of alkaloids have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (mg/mL)
AlkaloidS. aureus0.0039
AlkaloidE. coli0.025

This suggests that this compound could be explored for similar antimicrobial properties.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:

  • Study on Antimicrobial Activity : A study examined various derivatives and found that modifications to the methoxy group significantly enhanced antibacterial activity against E. coli and S. aureus. The most effective derivative had an MIC value of 0.005 mg/mL against both strains .
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory effects of related compounds in mouse models, demonstrating a reduction in pro-inflammatory cytokines IL-1β and TNF-α when treated with specific analogs . This indicates potential therapeutic applications for inflammatory conditions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h1,4-7,12H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHMJGUTONMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406051
Record name STK511465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98729-72-7
Record name STK511465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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